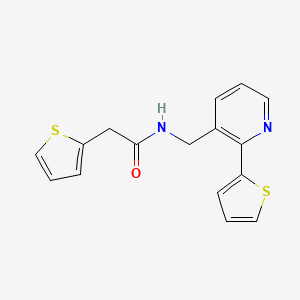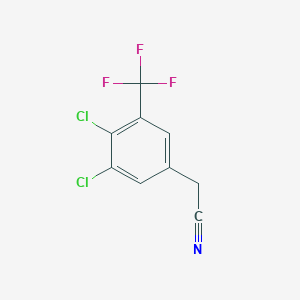
1-(4,6-Dichloropyrimidin-5-YL)ethanone
説明
1-(4,6-Dichloropyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.02 .
Synthesis Analysis
The synthesis of 1-(4,6-Dichloropyrimidin-5-YL)ethanone involves the use of Dess-Martin periodane in dichloromethane under an inert atmosphere . The reaction mixture is stirred at 0° C for 5 minutes and then at room temperature for 90 minutes . The residue obtained after evaporation is used directly in the next step without further purification .Molecular Structure Analysis
The InChI code for 1-(4,6-Dichloropyrimidin-5-YL)ethanone is 1S/C6H4Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4,6-Dichloropyrimidin-5-YL)ethanone has a density of 1.5±0.1 g/cm3, a boiling point of 240.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 99.1±25.9 °C . The compound has a molar refractivity of 42.3±0.3 cm3 .科学的研究の応用
Synthesis of Antifungal Agents
One application involves the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The process examines the diastereocontrol in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to create Voriconazole with significant diastereoselection, highlighting the compound's role in producing clinically important drugs (Butters et al., 2001).
Development of Antibacterial Compounds
This compound is also a precursor in synthesizing novel Thieno[2, 3-d] pyrimidines showing significant antibacterial activity. The process involves bromination and reaction with different substituted benzothiazoles, showcasing the compound's utility in developing new antibacterial agents (Salahuddin, Kakad, & Shantakumar, 2009).
Antimicrobial and Antitumor Activities
The compound's derivatives have been explored for antimicrobial, antitumor, and 5α-reductase inhibitor activities. A series of pyrimidinones with modifications demonstrated moderate to good activity against various bacteria and tumor cell lines, indicating the compound's role in developing new therapeutics (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Heterocyclic Chalcone Derivatives
Further, its derivatives have been used to synthesize novel heterocyclic chalcone derivatives containing a Thieno[2,3-d]pyrimidine-based chromophore, illustrating its application in creating new compounds for potential use in dyes and pigments (Ho & Yao, 2013).
Insecticidal Evaluation
Additionally, pyrazole-based tetrahydropyrimidine derivatives synthesized using 1-(4,6-Dichloropyrimidin-5-YL)ethanone have shown promising insecticidal activity, indicating the compound's potential in developing agrochemicals (Halim, Ramadan, Rizk, & El-Hashash, 2020).
Safety and Hazards
作用機序
Result of Action
The molecular and cellular effects of 1-(4,6-Dichloropyrimidin-5-YL)ethanone’s action are currently unknown . Potential effects could include alterations in cell growth, gene expression, or signal transduction, depending on the compound’s targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(4,6-Dichloropyrimidin-5-YL)ethanone . For instance, the compound’s reactivity or stability might be affected by the pH of its environment. Additionally, its efficacy could be influenced by interactions with other molecules in the cellular environment.
特性
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPGZSOKQKCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CN=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dichloropyrimidin-5-YL)ethanone | |
CAS RN |
60025-06-1 | |
| Record name | 1-(4,6-Dichloro-5-pyrimidinyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)
![1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2923595.png)

![(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2923601.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)



![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2923611.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)